![molecular formula C14H8ClN3 B3032131 2-[(2-Chloro-7-methylquinolin-3-yl)methylidene]propanedinitrile CAS No. 113110-96-6](/img/structure/B3032131.png)
2-[(2-Chloro-7-methylquinolin-3-yl)methylidene]propanedinitrile
Overview
Description
2-[(2-Chloro-7-methylquinolin-3-yl)methylidene]propanedinitrile, also known as 2-CQM, is a synthetic compound that has been used in various scientific applications. It is a colorless solid and is soluble in common organic solvents. 2-CQM is widely used in organic synthesis and has been found to have a wide range of applications in medicinal chemistry, biochemistry, and drug discovery.
Mechanism of Action
The exact mechanism of action of 2-[(2-Chloro-7-methylquinolin-3-yl)methylidene]propanedinitrile is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes involved in the metabolism of drugs. It is also believed to interact with certain receptors in the body, which could explain its potential therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[(2-Chloro-7-methylquinolin-3-yl)methylidene]propanedinitrile are not fully understood. However, it is believed that the compound has a variety of effects on the body, including inhibition of certain enzymes involved in the metabolism of drugs, and interaction with certain receptors in the body. In addition, 2-[(2-Chloro-7-methylquinolin-3-yl)methylidene]propanedinitrile has been found to have anti-inflammatory, antifungal, and anti-cancer properties.
Advantages and Limitations for Lab Experiments
2-[(2-Chloro-7-methylquinolin-3-yl)methylidene]propanedinitrile has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable when stored. Additionally, it is soluble in common organic solvents, making it easy to use in a variety of laboratory experiments. However, 2-[(2-Chloro-7-methylquinolin-3-yl)methylidene]propanedinitrile also has some limitations. It is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, it is not very stable when exposed to light or heat, making it difficult to use in certain experiments.
Future Directions
There are a variety of potential future directions for the use of 2-[(2-Chloro-7-methylquinolin-3-yl)methylidene]propanedinitrile. These include further exploration of its potential use in medicinal chemistry and drug discovery, as well as its potential use in other areas such as biotechnology and nanotechnology. Additionally, further research could be done to explore its potential therapeutic effects and its potential use as a catalyst in the synthesis of various biologically active compounds. Finally, further research could be done to explore its potential use in the development of new materials and technologies.
Scientific Research Applications
2-[(2-Chloro-7-methylquinolin-3-yl)methylidene]propanedinitrile has been extensively studied for its use in medicinal chemistry, biochemistry, and drug discovery. It has been used as a substrate for the synthesis of several bioactive compounds such as thiocarbamates, aryl-substituted imidazoles, and imidazolium salts. It has also been used as a building block for the synthesis of various heterocyclic compounds. Additionally, it has been used as a catalyst for the synthesis of several biologically active compounds.
properties
IUPAC Name |
2-[(2-chloro-7-methylquinolin-3-yl)methylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClN3/c1-9-2-3-11-6-12(5-10(7-16)8-17)14(15)18-13(11)4-9/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPIFPPZUGUVUFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C=C(C#N)C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357730 | |
| Record name | Propanedinitrile, [(2-chloro-7-methyl-3-quinolinyl)methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Chloro-7-methylquinolin-3-yl)methylidene]propanedinitrile | |
CAS RN |
113110-96-6 | |
| Record name | Propanedinitrile, [(2-chloro-7-methyl-3-quinolinyl)methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



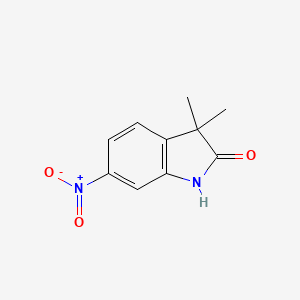
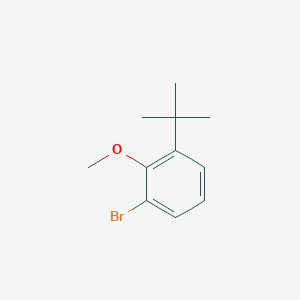
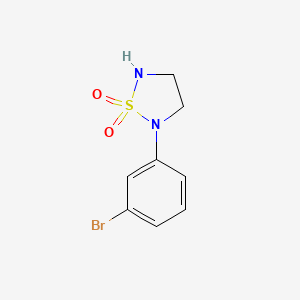
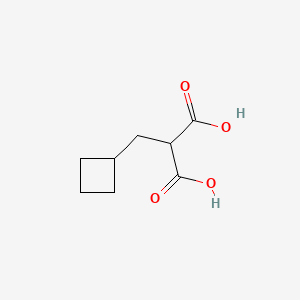
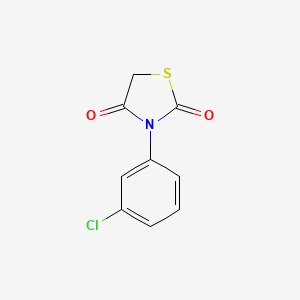
![Propanedinitrile, [[2-(trifluoromethyl)phenyl]hydrazono]-](/img/structure/B3032059.png)
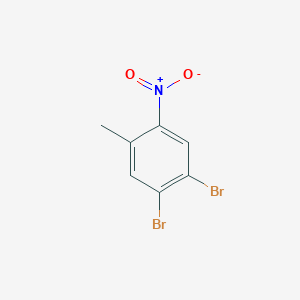

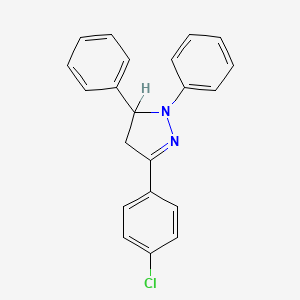

![[5-(3-amino-4-hydroxyphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B3032067.png)

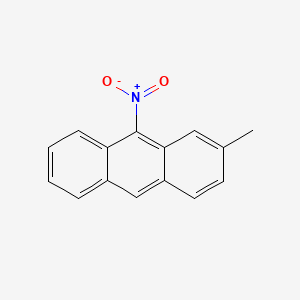
![Benzaldehyde, 2-[(5-bromopentyl)oxy]-](/img/structure/B3032071.png)